molecular formula C9H11N3OS B2770671 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one CAS No. 1011416-22-0

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one

Cat. No.: B2770671
CAS No.: 1011416-22-0
M. Wt: 209.27
InChI Key: GHZWIBAQIJKVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one is a synthetically accessible small molecule based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a core structure of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure in the design of kinase inhibitors, with documented scientific relevance for targeting key oncogenic pathways. Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of various protein kinases, including EGFR (Epidermal Growth Factor Receptor), HER2, and c-Met, which are critical targets in cancer research for controlling cell proliferation and survival . The ethylamino methyl side chain at the 2-position is a strategic functionalization that can influence the molecule's physicochemical properties and its interaction with enzymatic binding sites, potentially modulating potency and selectivity. Researchers utilize this compound and its analogs primarily in the development of novel anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit cancer cell migration . Furthermore, conformationally restricted thieno[3,2-d]pyrimidinones have also been explored as inhibitors of other biological targets, such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), highlighting the versatility of this chemotype in pharmaceutical research . This product is intended for research applications in early drug discovery, including but not limited to in vitro enzymatic assays, structure-activity relationship (SAR) studies, and cellular cytotoxicity assessments. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS, ANIMALS, OR HOUSEHOLDS.

Properties

IUPAC Name

2-(ethylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-2-10-5-7-11-6-3-4-14-8(6)9(13)12-7/h3-4,10H,2,5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZWIBAQIJKVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=C(C(=O)N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with nucleic acids, potentially inhibiting their synthesis and function. This compound can act as an antimetabolite, interfering with the normal metabolic processes of cells, particularly in cancer cells . The molecular targets and pathways involved include DNA and RNA synthesis pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The ethylamino-methyl group in the target compound distinguishes it from analogs with bulkier or electron-diverse substituents. Key comparisons include:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Properties/Activities References
Target Compound 2-(Ethylamino)methyl N/A N/A Not reported in evidence -
6b 2-(3-methyl-5-oxo-4-p-tolylhydrazono) 183–185 72 Anticancer (EGFR/VEGFR-2 inhibition)
4o 2-tert-butylamino, 6-(4-methylpiperazinyl) 289–291 19 Moderate antiplasmodial (EC50: ~5 µM)
2h 2-(propan-2-ylamino), 6-phenylethynyl 276–278 85 Cytotoxicity (CC50: ~2.1–89.1 mM)
4r 6-(4-aminophenyl), 2-tert-butylamino 259–261 32 High cytotoxicity (CC50: 0.16 mM)
28e (PDE7 inhibitor) 2-cyclopentylamino, 7-substituent N/A N/A PDE7 IC50: <10 nM; cellular efficacy
  • Amino Group Variations: Bulkier tert-butylamino groups (e.g., 4o) reduce synthetic yields (19%) compared to smaller alkylamino substituents like propan-2-yl (2h, 85% yield) . The ethylamino group in the target compound may balance steric effects and solubility.
  • Melting Points: Electron-withdrawing substituents (e.g., chloro in 6d, mp 228–230°C ) increase rigidity and melting points, while alkylamino groups (e.g., 4o, mp 289°C) enhance thermal stability .

Key Research Findings and Implications

  • Anti-Cancer Potential: Derivatives like 6b and 6c inhibit EGFR/VEGFR-2, suggesting the target compound’s ethylamino group could enhance kinase selectivity .
  • Anti-Plasmodial Trade-offs: While 1g has submicromolar antiplasmodial activity, its cytotoxicity (CC50: 33.9 mM) limits therapeutic utility . Optimizing the ethylamino substituent may improve selectivity.
  • PDE7 Inhibition: The discovery of 28e demonstrates that small alkylamino groups (e.g., cyclopentylamino) at position 2 enhance PDE7 affinity , supporting further exploration of ethylamino analogs.

Biological Activity

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thienopyrimidine family and is considered a potential nucleic acid antimetabolite, making it a candidate for various therapeutic applications, particularly in cancer research.

Chemical Structure and Properties

  • Molecular Formula : C9H11N3OS
  • IUPAC Name : 2-(ethylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one
  • CAS Number : 1011416-22-0

The structure of this compound allows it to interact with nucleic acids, which is crucial for its biological activity. The compound features a thieno-pyrimidine core that is essential for its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. In particular, analogues of this compound have shown efficacy against various cancer cell lines and in xenograft models.

The proposed mechanism of action involves the inhibition of CDK4, which leads to cell cycle arrest and subsequent apoptosis in cancer cells. The structural modifications on the thienopyrimidine core can enhance the potency and selectivity of these compounds against specific cancer types.

Research Findings and Case Studies

  • Inhibition of CDK4 :
    • A study evaluated novel thieno[2,3-d]pyrimidine derivatives as CDK4 inhibitors. The introduction of specific functional groups significantly enhanced the compounds' stability and efficacy in vitro and in vivo .
  • Cytotoxicity Studies :
    • Cytotoxicity assays demonstrated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Structure-Activity Relationship (SAR) :
    • SAR studies have identified key structural features that contribute to the biological activity of thienopyrimidine derivatives. Modifications at specific positions on the thienopyrimidine ring can lead to enhanced potency against various cancer types .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneStructureSignificant cytotoxic activity against various cancer cell lines
Thieno[2,3-d]pyrimidin-4(3H)-onesStructureStudied for antitubercular and anticancer activities

The unique structure of this compound allows it to interact with nucleic acids effectively, differentiating it from other similar compounds.

Q & A

Q. Optimization Strategies :

  • Use flash chromatography (e.g., dichloromethane/methanol gradients) for purification .
  • Avoid toxic reagents like POCl₃ by employing greener alternatives (e.g., formamide for cyclization) .

Q. Table 1: Synthesis Yields Under Different Conditions

Reaction TypeYield (%)Key ConditionsReference
Pd-catalyzed cross-coupling19–85Dichloromethane/methanol gradients
Reductive amination45–89pH 6, NaBH₃CN
Formamide cyclization60–65Mild temperature, inert atmosphere

How do structural modifications at the 2- and 6-positions influence biological activity?

Advanced Research Question
The ethylaminomethyl group at the 2-position enhances interactions with hydrophobic enzyme pockets (e.g., phosphodiesterase 7), while substituents at the 6-position (e.g., aryl, ethynyl) modulate selectivity and potency:

  • 6-Aryl groups : Improve binding to dihydrofolate reductase (DHFR) in antimalarial studies, with electron-withdrawing groups (e.g., Cl) boosting activity .
  • 6-Ethynyl groups : Increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted therapies .

Q. Contradictions :

  • 6-Substituted derivatives show reduced PDE7 inhibition compared to 7-substituted analogs , highlighting positional sensitivity in SAR .

Q. Table 2: Impact of Substituents on Biological Activity

PositionSubstituentTarget EnzymeIC₅₀ (nM)Reference
2EthylaminomethylPDE710–50
64-ChlorophenylDHFR72
6PhenylethynylKinases (e.g., JAK2)100–200

What computational methods are most effective for predicting target interactions?

Advanced Research Question

  • Molecular docking identifies preliminary binding poses with enzymes (e.g., PDE7 or DHFR) but may lack dynamic accuracy .
  • Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) validate stability of ligand-enzyme complexes, particularly for flexible substituents like ethylaminomethyl groups .
  • Density Functional Theory (DFT) calculates charge distribution in the thienopyrimidine core, predicting reactivity at the 4-oxo position .

Limitations : Docking may overestimate affinity for hydrophobic pockets without solvation effects .

How can researchers resolve contradictions in biological data across studies?

Advanced Research Question
Conflicting results often arise from:

  • Assay variability : IC₅₀ values for PDE7 inhibition vary by >10-fold depending on enzyme source (recombinant vs. tissue-derived) .
  • Cellular vs. enzymatic activity : A compound may inhibit DHFR in vitro but show poor antimalarial efficacy due to poor membrane permeability .

Q. Resolution Strategies :

  • Standardize assays using recombinant enzymes and cell lines with consistent expression levels.
  • Cross-validate with orthogonal methods (e.g., SPR for binding affinity, LC-MS for cellular uptake) .

What characterization techniques are critical for confirming structure and purity?

Basic Research Question

  • ¹H/¹³C NMR : Assigns protons and carbons in the thienopyrimidine core (e.g., δ 10.43 ppm for NH in DMSO-d₆) .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ = 315.1274 for C₁₆H₁₉N₄OS) .
  • Melting point analysis : Detects impurities (e.g., sharp mp ranges like 259–261°C indicate high purity) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .

What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Advanced Research Question

  • In vitro :
    • Kinase inhibition assays (e.g., JAK2/STAT3 pathways) with HEK293T cells .
    • Antiparasitic activity against Plasmodium falciparum 3D7 strains .
  • In vivo :
    • Murine inflammation models (e.g., carrageenan-induced paw edema) for anti-inflammatory activity .
    • Xenograft models (e.g., HCT116 colon cancer) for antitumor efficacy .

Key Metrics : EC₅₀ values, tumor growth inhibition rates, and cytokine profiling .

How can selectivity against off-target enzymes be optimized?

Advanced Research Question

  • Substituent engineering : Replace trifluoromethyl groups with polar moieties (e.g., methoxy) to reduce off-target kinase binding .
  • Prodrug strategies : Mask the 4-oxo group with esters to limit interactions with non-target hydrolases .
  • Crystallography : Solve co-crystal structures with off-targets (e.g., PDE4) to guide steric hindrance designs .

What strategies mitigate toxicity in preclinical development?

Advanced Research Question

  • Metabolic profiling : Identify reactive metabolites (e.g., epoxide intermediates) via LC-MS/MS and modify labile sites .
  • Cytotoxicity screening : Prioritize compounds with CC₅₀ > 100 µM in HepG2 cells .
  • In silico toxicity prediction : Use tools like ProTox-II to flag hepatotoxicity risks early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.